(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone
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Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of this exact compound, there are related studies on the synthesis of similar compounds. For instance, a study describes a synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . The target products were obtained with 55–92% yields in relatively short reaction times .Scientific Research Applications
Antimicrobial Applications
Compounds with piperidin-4-yl methanone structures have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. For instance, new 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives exhibited good antimicrobial activity against tested pathogenic bacterial and fungal strains, suggesting that modifications in the piperidin-4-yl methanone moiety can lead to effective antimicrobial agents (Mallesha & Mohana, 2014).
Anticancer and Antituberculosis Applications
The synthesis of cyclopropyl methanones and their evaluation for antitubercular activities reveal the potential of these compounds in combating tuberculosis. A specific compound, cyclopropyl-4-[4-(2-piperidin-1-yl-ethoxy)benzyloxy]phenyl}methanol, showed significant activity against Mycobacterium tuberculosis, including multidrug-resistant strains, suggesting the importance of the cyclopropyl and piperidinyl groups in developing antitubercular drugs (Bisht et al., 2010).
Chemical Synthesis and Structural Studies
The synthesis of compounds containing piperidin-4-yl methanone and their structural elucidation through techniques like X-ray crystallography provide foundational knowledge for designing molecules with potential biological activities. For example, the synthesis and crystal structure analysis of compounds with the piperidin-4-yl methanone moiety contribute to understanding the conformational preferences and reactivity of these compounds, which is essential for drug design and development (Girish et al., 2008).
properties
IUPAC Name |
[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(4-methylthiophen-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c1-13-8-17(25-11-13)19(23)22-6-4-14(5-7-22)10-24-18-9-16(15-2-3-15)20-12-21-18/h8-9,11-12,14-15H,2-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDPSIWFWGLIMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCC(CC2)COC3=NC=NC(=C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopropyl-6-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]methoxy}pyrimidine |
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